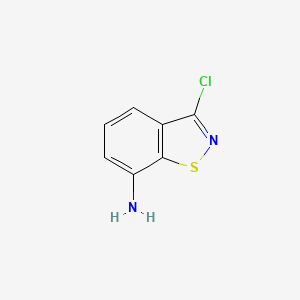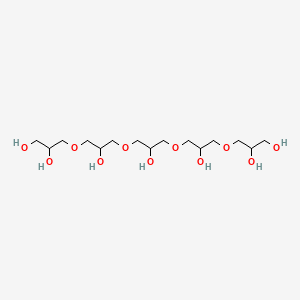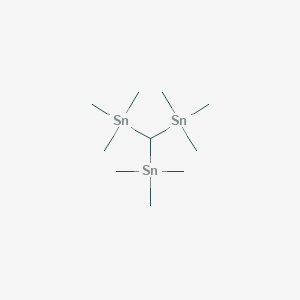
Diethylmethyl((3-((o-tolyloxy)methyl)-3-oxetanyl)methyl)ammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylmethyl((3-((o-tolyloxy)methyl)-3-oxetanyl)methyl)ammonium bromide is a quaternary ammonium compound with a complex structure It is characterized by the presence of an oxetane ring, a tolyloxy group, and a quaternary ammonium center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethylmethyl((3-((o-tolyloxy)methyl)-3-oxetanyl)methyl)ammonium bromide typically involves multiple steps. One common method includes the reaction of diethylmethylamine with a suitable oxetane derivative, followed by the introduction of the tolyloxy group through nucleophilic substitution. The final step involves quaternization with methyl bromide to form the ammonium bromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
化学反応の分析
Types of Reactions
Diethylmethyl((3-((o-tolyloxy)methyl)-3-oxetanyl)methyl)ammonium bromide can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can target the oxetane ring or the tolyloxy group, leading to different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tolyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
Diethylmethyl((3-((o-tolyloxy)methyl)-3-oxetanyl)methyl)ammonium bromide has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have potential as an antimicrobial or antifungal agent.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Diethylmethyl((3-((o-tolyloxy)methyl)-3-oxetanyl)methyl)ammonium bromide involves its interaction with cellular membranes. The quaternary ammonium center can disrupt membrane integrity, leading to cell lysis. Additionally, the oxetane ring and tolyloxy group may interact with specific molecular targets, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Tetraethylammonium bromide: Known for its use in organic synthesis and as a phase transfer catalyst.
Uniqueness
Diethylmethyl((3-((o-tolyloxy)methyl)-3-oxetanyl)methyl)ammonium bromide is unique due to its specific structural features, including the oxetane ring and tolyloxy group. These features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
3635-73-2 |
|---|---|
分子式 |
C17H28BrNO2 |
分子量 |
358.3 g/mol |
IUPAC名 |
diethyl-methyl-[[3-[(2-methylphenoxy)methyl]oxetan-3-yl]methyl]azanium;bromide |
InChI |
InChI=1S/C17H28NO2.BrH/c1-5-18(4,6-2)11-17(12-19-13-17)14-20-16-10-8-7-9-15(16)3;/h7-10H,5-6,11-14H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
LDOLRLBRKCVSAN-UHFFFAOYSA-M |
正規SMILES |
CC[N+](C)(CC)CC1(COC1)COC2=CC=CC=C2C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5E)-1-(2-fluorophenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14161429.png)
![({[(4-Methylphenyl)amino]carbonyl}amino)acetic acid](/img/structure/B14161445.png)


![1-[(5-dec-9-enyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B14161464.png)

![3-(3-methoxyphenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B14161472.png)
![5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium](/img/structure/B14161473.png)



![4-[(2-methylbenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14161514.png)
